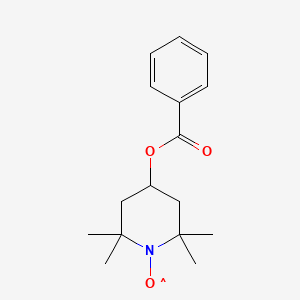

4-Benzoyloxy-TEMPO

Beschreibung

Eigenschaften

InChI |

InChI=1S/C16H22NO3/c1-15(2)10-13(11-16(3,4)17(15)19)20-14(18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEDTBDGYVATPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385861 | |

| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-26-1 | |

| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-λ1-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl) benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzoyloxy Tempo and Analogues

The synthesis of 4-Benzoyloxy-TEMPO, a stable nitroxide radical, primarily involves the esterification of its precursor, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO). This key transformation is typically achieved by reacting 4-hydroxy-TEMPO with benzoyl chloride. smolecule.com The reaction is generally conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the esterification process. smolecule.com Organic solvents like methanol (B129727) or acetonitrile (B52724) are often utilized as the reaction medium. smolecule.com

An alternative synthetic pathway starts from 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine, which is then oxidized to yield the final this compound radical. chemicalbook.com

The precursor, 4-hydroxy-TEMPO, is a critical starting material. It is produced on an industrial scale from the relatively inexpensive triacetone amine, which is synthesized through the condensation of acetone (B3395972) and ammonia (B1221849). newdrugapprovals.org Another method for obtaining the 4-hydroxy-TEMPO precursor involves a two-step process: first, the hydrolysis of a bis(tetraorganopiperidinyl) ester to produce a tetraorganopiperidinol, followed by the oxidation of this intermediate to yield the 4-hydroxy-tetraorganopiperidinyloxy compound. google.com

The synthesis of analogues, such as 4-alkoxy-TEMPO derivatives, follows similar principles. For instance, 4-Benzyloxy-TEMPO is synthesized from 4-hydroxy-TEMPO via a Williamson ether synthesis, reacting it with benzyl (B1604629) bromide or chloride in the presence of a base like potassium carbonate or sodium hydride.

Table 1: Selected Synthetic Reactions for this compound and Precursors

| Product | Starting Materials | Key Reagents/Conditions | Reaction Type |

|---|---|---|---|

| This compound | 4-hydroxy-TEMPO, Benzoyl chloride | Base (e.g., triethylamine, pyridine) smolecule.com | Esterification |

| This compound | 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine | Oxidation | Oxidation chemicalbook.com |

| 4-hydroxy-TEMPO | Tetraorganopiperidinol | Oxidation google.com | Oxidation |

| 4-Benzyloxy-TEMPO (Analogue) | 4-hydroxy-TEMPO, Benzyl bromide/chloride | Base (e.g., K₂CO₃, NaH) | Williamson Ether Synthesis |

Characterization Techniques for 4 Benzoyloxy Tempo Synthesis Products

A suite of analytical methods is employed to confirm the structure and purity of synthesized 4-Benzoyloxy-TEMPO. These techniques provide detailed information about its molecular weight, functional groups, and the characteristic free radical.

Catalytic Applications of 4 Benzoyloxy Tempo in Organic Synthesis

Electrocatalytic Oxidation Reactions Mediated by 4-Benzoyloxy-TEMPO

4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as this compound, is a stable nitroxyl (B88944) radical that serves as an effective electrocatalyst for a variety of oxidation reactions in organic synthesis. Its utility is particularly pronounced in the oxidation of alcohols and carbohydrates. The bulky benzoyloxy group renders the catalyst water-insoluble, which allows for its immobilization onto electrode surfaces, often within a polymer matrix, facilitating heterogeneous catalysis. researchgate.net

Oxidation of Alcohols to Carbonyl Compounds

The electrocatalytic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones is a key application of this compound. smolecule.comclockss.org This transformation is highly selective, often proceeding under mild conditions with high efficiency. clockss.org The catalyst can be immobilized on an electrode surface, for example, within a polymer of intrinsic microporosity (PIM), which enhances charge transport and provides a rigid framework for the catalyst. researchgate.net

The catalytic cycle of this compound in alcohol oxidation hinges on the reversible one-electron oxidation of the nitroxide radical to its corresponding oxoammonium cation (TEMPO⁺). clockss.orgnih.gov This electrochemical oxidation occurs at the anode. The generated oxoammonium ion is the active oxidant that reacts with the alcohol substrate. clockss.org

The proposed mechanism involves the following key steps:

Electrochemical Oxidation: The nitroxyl radical is oxidized at the electrode surface to form the oxoammonium cation. clockss.orgnih.gov

Alcohol Oxidation: The oxoammonium cation then oxidizes the alcohol to a carbonyl compound, during which the oxoammonium ion is reduced to a hydroxylamine (B1172632). researchgate.netnih.gov

Regeneration of the Catalyst: The resulting hydroxylamine can be re-oxidized back to the active oxoammonium cation to complete the catalytic cycle. This regeneration can occur via two primary pathways: a direct two-electron oxidation at the electrode or through comproportionation with an oxoammonium ion to form two nitroxyl radicals, which are then oxidized at the electrode. nih.govacs.org The comproportionation pathway is often favored and leads to potential-independent current behavior in cyclic voltammetry experiments. acs.org

This compound, particularly when heterogenized in a polymer matrix, demonstrates notable substrate selectivity in alcohol oxidations. The hydrophobicity of the substrate has been identified as a significant factor influencing catalytic currents, with the polymer host controlling substrate partitioning and thereby affecting reactivity and selectivity. researchgate.net

The catalyst is effective for the oxidation of both primary and secondary alcohols. clockss.org Studies have shown high selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. clockss.orgresearchgate.net For instance, in the electrocatalytic oxidation of benzyl (B1604629) alcohol and 1-phenethyl alcohol using a decahydroquinoline-type N-oxyl radical similar in function to this compound, the corresponding aldehyde and ketone were formed with 100% selectivity. clockss.org

The selectivity can also be influenced by the reaction conditions and the specific catalyst system employed. For example, in copper/TEMPO catalyzed aerobic oxidations, high selectivity for primary alcohols can be achieved, even in the presence of unprotected secondary alcohols. acs.org

Table 1: Substrate Scope in this compound Mediated Electrocatalytic Oxidation of Alcohols This table is representative and based on typical outcomes for TEMPO-mediated oxidations.

| Substrate | Product | Typical Yield | Selectivity |

|---|---|---|---|

| Benzyl Alcohol | Benzaldehyde | High | High for Aldehyde |

| 1-Phenethyl Alcohol | Acetophenone | High | High for Ketone |

| Aliphatic Primary Alcohols | Aliphatic Aldehydes | Good to Excellent | High for Aldehyde |

| Aliphatic Secondary Alcohols | Aliphatic Ketones | Good | High for Ketone |

The catalytic activity of nitroxyl radicals in electrochemical alcohol oxidation is significantly affected by the reaction pH. researchgate.net Generally, higher reaction rates are observed at higher pH values. researchgate.net This is attributed to the fact that the rate-determining step often involves a deprotonation, which is facilitated under basic conditions. researchgate.net

However, there is a trade-off, as the active oxoammonium ion can also react with hydroxide (B78521) ions at high pH, leading to the loss of the mediator. researchgate.net Therefore, the selection of an optimal pH is a compromise between achieving a high rate for the catalytic cycle and minimizing the degradation of the catalyst. researchgate.net For TEMPO-mediated oxidations, a pH of around 11.5 has been found to be synthetically useful, providing a high rate of conversion while allowing for catalyst recovery. researchgate.net The redox potential of the nitroxyl/oxoammonium couple itself can also be pH-dependent, particularly if the catalyst possesses acidic or basic functional groups. nih.gov

Substrate Scope and Selectivity in Electrocatalytic Oxidations

Electrocatalytic Processes for Carbohydrate Oxidation

This compound has been successfully employed as a mediator in the electrocatalytic oxidation of carbohydrates. smolecule.comgoogle.co.uk When immobilized in a polymer of intrinsic microporosity (PIM-EA-TB), it facilitates the oxidation of various substrates, including glucose. acs.org This heterogeneous system allows for the selective oxidation of carbohydrates in aqueous solutions. The use of a PIM matrix can prevent catalyst poisoning by larger molecules. acs.org Early work on TEMPO-mediated carbohydrate oxidation used chemical oxidants, but electrochemical methods provide a more controlled and environmentally benign alternative. nih.gov For example, the TEMPO-mediated electrochemical oxidation of glucose in an alkaline solution can yield glucarate (B1238325) as the primary product. researchgate.net

Electrochemical Synthesis of Nitriles from Aldehydes

While direct research on this compound for nitrile synthesis from aldehydes is less common, the broader class of TEMPO catalysts is effective for this transformation. A simple and efficient method for the electrochemical synthesis of nitriles from the corresponding aldehydes has been developed using 4-acetamido-TEMPO as the catalyst and ammonium (B1175870) acetate (B1210297) as the nitrogen source. researchgate.net The reaction mechanism involves the electrocatalytic activity of the TEMPO derivative, the generation of an intermediate imine, and its subsequent oxidation. researchgate.net This process provides an efficient route to aromatic nitriles at room temperature with moderate to high yields. researchgate.net Given the similar reactivity of TEMPO derivatives, it is plausible that this compound could also mediate this transformation under appropriate conditions. Copper/TEMPO catalyst systems have also been used to prepare nitriles from aldehydes using aqueous ammonia (B1221849) and air as the oxidant. rsc.org

Role of this compound as a Radical Scavenger and Catalyst

4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, or this compound, is a stable nitroxide radical that serves a dual function in organic synthesis as both a catalyst and a radical scavenger. cymitquimica.comguidechem.com Its catalytic activity is primarily seen in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. smolecule.com This process involves a redox cycle where this compound alternates between its nitroxyl radical form and the corresponding hydroxylamine. The active species in these oxidations is the N-oxoammonium salt, which is generated from the TEMPO derivative. windows.netwikipedia.org This oxoammonium salt is the primary oxidant that converts the alcohol to the corresponding aldehyde or ketone. windows.net

As a radical scavenger, this compound can neutralize free radicals by forming stable adducts, which is a valuable property in preventing unwanted radical-driven side reactions and oxidative damage. cymitquimica.com This radical-trapping ability is also central to its application in nitroxide-mediated polymerization (NMP), a controlled polymerization technique used to create well-defined polymers. researchgate.net In NMP, the nitroxide radical reversibly reacts with growing polymer chains, regulating the polymerization process. researchgate.net The benzoyloxy group enhances the compound's stability and solubility in organic media, making it particularly suitable for applications in organic synthesis and materials science. cymitquimica.com

Heterogeneous Catalysis with Immobilized this compound

To overcome challenges related to catalyst separation and reuse, this compound has been immobilized on various solid supports, enabling its use in heterogeneous catalysis. researchgate.net This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems, such as easy recovery and recycling. researchgate.netorganic-chemistry.org

This compound has been successfully immobilized within a Polymer of Intrinsic Microporosity (PIM), specifically PIM-EA-TB. acs.orgresearchgate.netresearchgate.net PIMs are rigid, glassy materials with interconnected micropores that can act as a host for molecular catalysts. researchgate.net The bulky and water-insoluble nature of this compound allows it to be effectively co-deposited and trapped within the hydrophobic PIM framework. researchgate.netresearchgate.net

This immobilization within the PIM's rigid structure creates a unique microenvironment for the catalyst. researchgate.netrsc.org The PIM host can control substrate partitioning, leading to enhanced catalytic activity and selectivity based on the substrate's properties, such as hydrophobicity. researchgate.netrsc.orgwordpress.com This "host-guest" relationship allows the PIM to induce substrate selectivity in the catalytic oxidation of alcohols, favoring more hydrophobic substrates which can more easily access the catalyst within the polymer matrix. researchgate.netsemopenalex.org Studies have shown that this system is effective for the electrocatalytic oxidation of primary alcohols and carbohydrates. acs.orgwordpress.comresearchgate.net The PIM framework provides access to the aqueous phase and the substrate while preventing the catalyst from leaching out. researchgate.netresearchgate.net

Immobilization of TEMPO derivatives onto silica (B1680970) has been a widely explored strategy for creating heterogeneous catalysts. rsc.orgmdpi.com Various methods have been used to attach TEMPO to silica supports, such as covalent bonding. rsc.orgrsc.org These silica-supported catalysts have been employed in the aerobic oxidation of alcohols. rsc.org For instance, TEMPO covalently bound to SBA-15, a type of mesoporous silica, has been used in combination with iron salts to efficiently oxidize alcohols. rsc.orgrsc.org

However, a key challenge with some silica-supported systems is the potential for leaching of the catalyst from the support, especially under certain reaction conditions. aga-analytical.com.pl To address this, organosilica-entrapped TEMPO catalysts, such as SiliaCat TEMPO, have been developed. aga-analytical.com.plobrnutafaza.hr In these materials, the TEMPO radical is entrapped within a leach-resistant organoceramic matrix, which provides enhanced stability and selectivity compared to traditional polymer-supported or silica-supported TEMPO. aga-analytical.com.plobrnutafaza.hr

A significant advantage of immobilizing catalysts like this compound on polymeric or solid supports is the ability to recover and reuse them, which is both economically and environmentally beneficial. researchgate.netorganic-chemistry.org

For example, silica-supported TEMPO catalysts have demonstrated good reusability. In one study, a TEMPO catalyst supported on SBA-15 was recycled for 10 reactions without a significant loss in activity or selectivity for the desired product. rsc.org Similarly, catalysts embedded in PIMs can be recovered and reused. rsc.org The rigid structure of the PIM effectively retains the catalyst, allowing for its continued use over multiple reaction cycles. rsc.org

The ease of separation, often by simple filtration, and the sustained activity over several uses make these immobilized systems highly practical for industrial applications and continuous flow processes. nih.govnih.govnih.gov

| Catalyst System | Support | Application | Reusability | Reference |

| This compound | PIM-EA-TB | Electrocatalytic alcohol oxidation | Recoverable and reusable | rsc.org |

| TEMPO | SBA-15 (Silica) | Aerobic alcohol oxidation | Reusable for 10 cycles without significant loss of activity | rsc.org |

| Ag Nanoparticles | Fe3O4 | Reduction of nitro compounds | Recyclable several times using an external magnet | nih.gov |

| Diarylprolinol Silyl Ether | MeOPEG (Polymer) | Michael addition | Recyclable, activity restored by regeneration | organic-chemistry.org |

Silica-Supported TEMPO Systems

Comparison with Other Nitroxide Catalysts (e.g., TEMPO, AZADO)

This compound belongs to the broader class of nitroxide catalysts, with (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) being the most well-known member. wikipedia.org The catalytic properties of these nitroxides can be tuned by modifying the substituents on the piperidine (B6355638) ring.

Compared to the parent TEMPO, the 4-benzoyloxy group in this compound enhances its steric bulk and modifies its electronic properties and solubility. cymitquimica.com This can influence its performance in certain applications. For instance, in the emulsion polymerization of styrene, the hydrophobic nature of this compound led to an uncontrolled, conventional radical polymerization, whereas the more hydrophilic 4-hydroxy-TEMPO showed slow initiation. researchgate.net This highlights how the substituent at the 4-position affects the catalyst's partitioning and behavior in multiphase systems. researchgate.net

Other classes of nitroxide catalysts, such as bicyclic nitroxides like 2-azaadamantane (B3153908) N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have emerged as highly effective alternatives. researchgate.nethelsinki.fi These catalysts are often more active than TEMPO-based catalysts in the oxidation of sterically hindered alcohols. helsinki.fi This enhanced efficacy is not solely attributed to their smaller steric profile but also to their redox potentials. researchgate.net Studies have shown that the catalytic activity of nitroxyls is more strongly influenced by the nitroxyl/oxoammonium redox potential than by steric effects. researchgate.net For example, ABNO has been shown to be more efficient than TEMPO in oxidizing bulky alcohols. rsc.org

| Catalyst | Key Feature | Advantage | Limitation |

| This compound | Benzoyloxy group at 4-position | Enhanced stability and solubility in organic media. cymitquimica.com | Can be less effective for sterically hindered substrates compared to bicyclic nitroxides. |

| TEMPO | Unsubstituted piperidine ring | Well-studied, versatile catalyst. wikipedia.org | Less active for secondary and sterically hindered alcohols. helsinki.fi |

| AZADO/ABNO | Bicyclic structure | Higher catalytic activity for a broader range of alcohols, including sterically hindered ones. researchgate.nethelsinki.fi | Can be more expensive or synthetically complex than TEMPO derivatives. |

4 Benzoyloxy Tempo in Polymer Science and Engineering

Nitroxide-Mediated Radical Polymerization (NMP) using TEMPO Derivatives

Nitroxide-Mediated Radical Polymerization (NMP) is a Reversible-Deactivation Radical Polymerization (RDRP) technique that allows for the synthesis of polymers with controlled architectures. nih.gov The process relies on stable nitroxide radicals, such as TEMPO and its derivatives, to reversibly cap the growing polymer chains. researchgate.netcmu.edu This reversible termination minimizes irreversible termination reactions that are common in conventional free-radical polymerization, thus providing "living" characteristics to the polymerization process. nih.gov The mechanism involves an equilibrium between active growing radical chains and dormant, nitroxide-capped species. cmu.edu

Control over Molecular Weight and Polydispersity

A key advantage of using TEMPO derivatives like 4-Benzoyloxy-TEMPO in NMP is the ability to exert significant control over the polymer's molecular weight and polydispersity (a measure of the distribution of molecular weights). tandfonline.com By reversibly capping the propagating chain, the nitroxide acts as a controlling agent, allowing polymer chains to grow more uniformly. cmu.edu This controlled growth leads to a linear increase in molecular weight with monomer conversion and results in polymers with narrow molecular weight distributions, often with polydispersity indices (PDI) below 1.5. cmu.edu

The effectiveness of control can, however, be influenced by the specific TEMPO derivative used and the reaction conditions. For instance, in the emulsion polymerization of styrene, this compound was found to be too rich in the organic phase, leading to an uncontrolled, conventional-like radical polymerization. researchgate.net In contrast, other derivatives with different substituents demonstrated better control, highlighting that the choice of the nitroxide is crucial for optimizing the balance of properties required for a specific polymerization system. researchgate.net

Synthesis of Functionalized Polymers

This compound is instrumental in synthesizing functionalized polymers through several approaches. The benzoyloxy group itself can be considered a functional group introduced into the polymer structure. More significantly, TEMPO derivatives can be grafted onto existing polymer backbones, which then act as macroinitiators for subsequent polymerizations. researchgate.net

One method involves a post-polymerization functionalization where macroradicals are generated on a polymer backbone (e.g., polyolefins or polyesters) via hydrogen abstraction, which then couple with this compound. researchgate.netresearchgate.net This nitroxide radical coupling (NRC) reaction is robust and allows for the grafting of the functional nitroxide onto the polymer while preserving the original polymer's structure and avoiding significant cross-linking. researchgate.netresearchgate.net The resulting functionalized polymer, now bearing alkoxyamine groups, can be used as a macroinitiator to grow new polymer chains of a different monomer, a technique known as "grafting from". unipi.it This process enables the creation of graft copolymers with tailored properties. unipi.it

Development of New Polymeric Architectures

The control offered by NMP using TEMPO derivatives facilitates the creation of complex and well-defined polymeric architectures that are difficult to achieve with conventional radical polymerization. mdpi.com By functionalizing polymers with nitroxides like this compound to create macroinitiators, scientists can synthesize a variety of advanced structures. unipi.it

These architectures include:

Graft Copolymers : As described previously, the "grafting from" approach allows for the synthesis of polyolefin-g-polystyrene copolymers, where polystyrene chains are grown from a polyolefin backbone. unipi.it

Block Copolymers : NMP allows for the sequential addition of different monomers, leading to the formation of block copolymers with distinct segments. nih.gov

Star Polymers : Multifunctional initiators containing multiple alkoxyamine sites can be used to grow several polymer chains simultaneously from a central core, resulting in star-shaped polymers. mdpi.com

These complex architectures are valuable in a wide range of applications, from thermoplastic elastomers to drug delivery systems and advanced coatings.

Organic Radical Polymers (ORPs) and Energy Storage Applications

Organic radical polymers (ORPs) are a class of materials that have redox-active stable radical groups as pendants on a polymer backbone. mdpi.com These materials are of great interest for energy storage applications, such as in rechargeable batteries, because they can undergo rapid and reversible redox reactions. mdpi.com The TEMPO family of nitroxide radicals is a cornerstone for these applications due to its stable radical nature and high redox potential. mdpi.comosti.gov

This compound as a Component in Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, where energy is stored in liquid electrolytes containing dissolved redox-active species. researchgate.net Organic molecules, including TEMPO derivatives, are being explored as alternatives to traditional metal-based redox species. rsc.orgosti.gov this compound, due to its redox activity, has been investigated for use in these systems, particularly as a component of the catholyte (the electrolyte in the positive electrode). acs.orgwordpress.comresearchgate.net

In RFBs, the catholyte must possess high solubility, chemical stability, and favorable electrochemical properties. rsc.org Water-soluble TEMPO derivatives are often used in aqueous RFBs. rsc.orgresearchgate.net While this compound itself is more suited for non-aqueous systems due to its solubility, its study contributes to the fundamental understanding of how structural modifications impact performance. researchgate.netacs.org

The performance of a TEMPO-based catholyte is determined by several factors, including its redox potential and stability during charge-discharge cycles. rsc.orgrsc.org Research on various TEMPO derivatives has shown that the functional group attached to the piperidine (B6355638) ring significantly influences the redox potential and solubility. rsc.orgnih.gov For instance, electron-withdrawing groups can increase the redox potential. researchgate.net The stability of the oxidized form (the oxoammonium cation) is critical for long cycle life, as degradation can lead to capacity fade. rsc.org While specific performance data for RFBs using solely this compound is limited in the reviewed literature, comprehensive studies on related TEMPO derivatives provide insight into the design principles for high-performance catholytes. For example, a nonaqueous RFB using a high concentration (2.0 M) of TEMPO in the catholyte achieved a high energy density, demonstrating the potential of this class of molecules. researchgate.net

Table 1: Electrochemical Performance of High-Concentration Li|TEMPO Flow Cells Data based on research using unsubstituted TEMPO, providing a benchmark for related derivatives.

| TEMPO Concentration | Current Density (mA cm⁻²) | Energy Density (Wh L⁻¹) | Energy Efficiency (%) |

| 1.5 M | 2.5 | ~100 | ~70 |

| 2.0 M | 1.0 | 126 | ~70 |

Source: Adapted from research on high-concentration TEMPO-based nonaqueous electrolytes. researchgate.net

Electrochemical Properties of TEMPO-Based Polymers in RFBs

Post-Polymerization Modification with TEMPO Derivatives

Post-polymerization modification (PPM) is a powerful and versatile strategy for synthesizing well-defined TEMPO-containing polymers. publish.csiro.aubeilstein-journals.org This approach involves introducing the TEMPO moiety onto a pre-synthesized polymer backbone, which allows for precise control over the final polymer structure and functionality. beilstein-journals.orgrsc.org It is particularly useful for creating macromolecules that are difficult to obtain by the direct polymerization of the corresponding functional monomer. researchgate.net

One of the most effective PPM techniques is the nitroxide radical coupling (NRC) reaction. researchgate.netd-nb.info This method typically involves generating macroradicals on a polymer backbone, often through hydrogen abstraction using a peroxide, which then couple with a TEMPO derivative. researchgate.net The NRC reaction is robust and highly tolerant of various functional groups. researchgate.net This method has been successfully used to functionalize polymers like polylactic acid (PLA) and poly(butylene succinate) (PBS) with derivatives such as This compound , achieving high grafting levels while preserving the material's initial properties by controlling side reactions like cross-linking. researchgate.net

Another prominent PPM strategy involves the reaction of polymeric active esters with TEMPO-based nucleophiles. rsc.orgresearchgate.net For example, poly(pentafluorophenyl acrylate) (PPFPA) can be modified by reacting it with nucleophiles like 4-amino-TEMPO. rsc.orgresearchgate.net This method allows for the synthesis of polymers with varying TEMPO content by controlling reaction parameters such as the type of nucleophile, catalyst, solvent, and reaction time. researchgate.net A systematic study showed that poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide) achieved a high degree of functionalization (96.2%) under mild conditions. researchgate.net This active ester approach ensures that the resulting polymers have a similar degree of polymerization and dispersity, allowing for a precise study of the influence of the attached functional groups on the polymer's properties. rsc.org

PPM also enables the creation of complex polymer architectures. For instance, NRC has been performed on both homopolymers and block copolymers using TEMPO and 4-hydroxy-TEMPO. d-nb.info The TEMPO functionality tethered to the polymer can then be used to initiate further reactions, such as the graft polymerization of other monomers like styrene, leading to the formation of brush polymers. d-nb.info

Advanced Spectroscopic and Biophysical Applications

Electron Paramagnetic Resonance (EPR) Spectroscopy with 4-Benzoyloxy-TEMPO as a Spin Label

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound is frequently used as a spin label or spin probe for EPR studies. cymitquimica.com In this method, the nitroxide radical is introduced into a system of interest, and its EPR spectrum provides information about its local environment, including polarity, mobility, and distance to other paramagnetic centers. nih.govlibretexts.org The shape and splitting of the characteristic three-line hyperfine structure of the nitroxide are sensitive to its rotational motion and environment. libretexts.org

Site-Directed Spin Labeling (SDSL) is a powerful technique that involves covalently attaching a spin label like this compound to a specific site within a biomolecule, such as a protein or nucleic acid. nih.gov Subsequent EPR analysis of the labeled molecule can provide detailed insights into local structure and dynamics, conformational changes, and interactions of the macromolecule under physiological conditions. nih.gov

Attaching spin labels to nucleic acids site-specifically presents a challenge due to the limited number of reactive functional groups in the four standard nucleotides. nih.gov Several successful strategies have been developed to overcome this. nih.govrsc.org

Postsynthetic Modification: This is a common approach where a modified nucleotide containing a reactive group is first incorporated into the DNA or RNA strand during solid-phase synthesis. nih.gov The spin label is then attached to this group after the oligonucleotide is synthesized. For instance, a 4-thio-uridine can be introduced and subsequently labeled with a thio-reactive nitroxide. nih.gov Another method involves labeling the 2'-amino groups of incorporated nucleotides using reagents like 4-isocyanato-TEMPO. hi.is

Direct Incorporation of Labeled Monomers: This strategy involves using a phosphoramidite (B1245037) building block that already contains the spin label. This allows for the direct incorporation of the label during automated solid-phase synthesis. nih.gov The benzoyl group in this compound can serve as a protecting group for the nitroxide during the chemical synthesis of oligonucleotides. researchgate.net

Click Chemistry: A versatile and efficient method for labeling involves the use of "click chemistry". glenresearch.com An oligonucleotide is synthesized with a modified base containing an alkyne group, such as 5-Ethynyl-dU. This is then reacted with a TEMPO derivative containing an azide (B81097) group (e.g., TEMPO-Azide) to form a stable covalent linkage. glenresearch.com This approach simplifies the synthesis and purification of the spin-labeled nucleic acids. glenresearch.com

Noncovalent Labeling: Some strategies involve designing spin labels that bind non-covalently but specifically to certain sites, such as abasic sites (a position in the strand where a base is missing). rsc.orghi.is However, studies have shown that while some nitroxides are effective, standard TEMPO-derived labels often exhibit poor binding affinity in this context compared to other, more rigid spin labels. hi.is

Table 1: Common Strategies for Site-Directed Spin Labeling of Nucleic Acids

| Labeling Strategy | Description | Key Features |

| Postsynthetic Modification | A reactive group is incorporated into the nucleic acid during synthesis, and the spin label is attached afterward. nih.gov | Versatile; allows labeling in aqueous solution near physiological pH. nih.gov |

| Direct Incorporation | A phosphoramidite monomer already carrying the spin label is used during solid-phase synthesis. nih.gov | Direct and site-specific; requires stability of the label to synthesis conditions. researchgate.net |

| Click Chemistry | An alkyne-modified nucleotide is reacted with an azide-functionalized spin label. glenresearch.com | Highly efficient and specific; simplifies synthesis and purification. glenresearch.com |

| Noncovalent Labeling | A spin label is designed to bind to a specific structural feature, like an abasic site. rsc.org | Avoids covalent modification; binding affinity can be a limitation for some labels. hi.is |

Site-Directed Spin Labeling (SDSL) in Biomolecules

Probing Structure and Dynamics of Biomolecules

Once a biomolecule is labeled with this compound, EPR spectroscopy can be used to extract a wealth of information. nih.gov The mobility of the spin label, reflected in the EPR lineshape, reports on the local dynamics of the attachment site. nih.govlibretexts.org For example, a label in a highly flexible region will tumble rapidly, producing sharp, narrow EPR lines, while a label in a structured, rigid environment will have restricted motion, resulting in a broad, anisotropic spectrum. libretexts.org

By introducing two spin labels into a biomolecule, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or PELDOR. This provides distance constraints in the range of 1.5 to 8 nanometers, which are crucial for determining the three-dimensional structure and conformational changes of large biomolecules and their complexes. nih.gov

Paramagnetic Relaxation Enhancement (PRE) Studies

Paramagnetic Relaxation Enhancement (PRE) is an NMR technique that provides long-range distance information. plos.orgau.dk It relies on the interaction between a paramagnetic center, such as the nitroxide in this compound, and surrounding nuclear spins. plos.org The unpaired electron of the nitroxide causes an increase in the relaxation rates of nearby nuclei (e.g., protons in the biomolecule), which leads to a decrease in the corresponding NMR signal intensity. plos.orgau.dk

This effect is proportional to the inverse sixth power of the distance between the electron and the nucleus, making it highly sensitive to distance. plos.org PRE can measure distances up to approximately 25 Å, bridging the gap between short-range NOE data (<6 Å) and other structural biology techniques. plos.org

In practice, a TEMPO derivative can be covalently attached to a specific site on a nucleic acid or protein. glenresearch.com NMR spectra are then recorded for both the paramagnetic (labeled) sample and a diamagnetic control sample (where the nitroxide is chemically reduced). The differences in signal intensities are used to calculate PRE rates and derive distance restraints for structural modeling. plos.orgau.dk PRE is also a powerful tool for detecting and characterizing transient, sparsely populated conformational states that are often invisible to other methods. au.dknih.gov

Application in Magnetic Resonance Imaging (MRI) as Contrast Agents

The fundamental principle behind MRI contrast agents is the use of paramagnetic substances to enhance the relaxation rates of water protons in tissues, thereby increasing image contrast. nih.govresearchgate.net The most widely used contrast agents are chelates of the gadolinium ion (Gd³⁺), which is highly paramagnetic due to its seven unpaired electrons. nih.govradiopaedia.org These agents shorten the T1 and T2 relaxation times of adjacent water molecules, leading to brighter signals on T1-weighted images. nih.gov

Stable nitroxide radicals like TEMPO derivatives have been explored as potential metal-free T1 contrast agents. Their paramagnetism can also influence the relaxation of water protons. However, their efficiency in this regard is generally lower than that of gadolinium-based agents. The development of nitroxide-based contrast agents is an active area of research, but gadolinium complexes remain the dominant choice in clinical practice. nih.govresearchgate.netradiopaedia.orgnih.gov Specific studies detailing the use of this compound as a primary MRI contrast agent are not prominent in the reviewed literature.

Table 2: Comparison of Paramagnetic Contrast Agent Types

| Agent Type | Paramagnetic Center | Mechanism | Primary Application |

| Gadolinium-Based | Gadolinium (Gd³⁺) ion | Inner- and outer-sphere relaxation enhancement of water protons. nih.gov | Clinical MRI for various tissues and pathologies. nih.govradiopaedia.org |

| Nitroxide Radicals | Nitroxide (e.g., TEMPO) | Relaxation enhancement through interaction with water protons. | Primarily research tools; potential as metal-free MRI agents. |

Theoretical Studies on Magnetic Interactions in TEMPO Derivatives

Understanding the magnetic properties of TEMPO derivatives at a fundamental level requires theoretical studies. These investigations often employ computational methods to calculate the magnetic interactions between radical centers in the solid state. One key parameter calculated is the effective exchange integral (J), which quantifies the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling between neighboring molecules.

Theoretical studies on various TEMPO derivatives have shown that intermolecular magnetic interactions can be either ferromagnetic (leading to parallel spin alignment) or antiferromagnetic (leading to anti-parallel alignment). These interactions are highly dependent on the precise crystal packing and the relative orientation of the nitroxide groups. Molecular orbital calculations have been used to elucidate the pathways for these magnetic interactions. For some TEMPO derivatives, it has been concluded that bridged β-hydrogen atoms can play a dominant role in mediating ferromagnetic interactions. Theoretical models, such as the Blume–Capel model, and advanced computational techniques are used to analyze magnetic properties, entropy changes, and phase transitions in magnetic materials. arxiv.orgarxiv.org

Biological and Medicinal Research Directions

Antioxidant Properties and Mechanisms of Nitroxides

Nitroxides, including 4-Benzoyloxy-TEMPO, are recognized for their antioxidant capabilities, which stem from their ability to participate in redox cycling. semanticscholar.org They can act as potent scavengers of free radicals, thereby mitigating oxidative damage to crucial biomolecules like lipids, proteins, and DNA. cymitquimica.com

Superoxide (B77818) Dismutase (SOD) Mimetic Activity

A key aspect of the antioxidant activity of nitroxides is their ability to mimic the function of the enzyme superoxide dismutase (SOD). semanticscholar.orgnih.govnih.gov SOD is a vital antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide. wikipedia.org Nitroxides, like TEMPO and its derivatives, can catalytically remove superoxide anions, a major contributor to cellular oxidative stress. nih.govmdpi.com This SOD-like activity involves the nitroxide cycling between its radical form (RNO•), its oxidized oxoammonium cation form (RNO⁺), and its reduced hydroxylamine (B1172632) form (RNOH). nih.gov

The process can be summarized by the following reactions:

Oxidation of nitroxide by superoxide: RNO• + O₂⁻• + 2H⁺ → RNO⁺ + H₂O₂ mdpi.com

Reduction of the oxoammonium cation: The resulting oxoammonium cation can be reduced back to the nitroxide, completing the catalytic cycle. nih.gov

This catalytic process allows a small amount of the nitroxide to neutralize a large number of superoxide radicals, making them efficient SOD mimetics. nih.gov Studies have shown that this SOD-mimetic activity can increase the bioavailability of nitric oxide (•NO) in vitro by preventing its reaction with superoxide. researchgate.netcapes.gov.br

Reaction with Peroxyl Radicals and Inhibition of Lipid Peroxidation

Nitroxides are effective scavengers of peroxyl radicals (ROO•), which are key propagators of lipid peroxidation. mdpi.comnih.gov Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures, and is implicated in various pathological conditions. ptfarm.plfrontiersin.org

The reaction of nitroxides with peroxyl radicals is significantly faster than that of Vitamin E, a well-known natural antioxidant. nih.gov Research indicates that nitroxides reduce peroxyl radicals via electron transfer, with reaction rate constants in the range of 10⁶ to >10⁷ M⁻¹ s⁻¹. nih.gov This reactivity is correlated with the standard potential of the nitroxide. nih.gov

The mechanism of inhibition of lipid peroxidation by nitroxides involves:

Reaction with peroxyl radicals: The nitroxide radical reacts with a peroxyl radical. mdpi.com

Formation of stable products: This reaction terminates the lipid peroxidation chain reaction. acs.org

Furthermore, the nitroxide can be regenerated through a catalytic cycle, which can be facilitated by cellular reducing agents like NADPH. nih.gov This allows nitroxides to be potent inhibitors of lipid peroxidation-associated cell death. nih.govacs.org The lipophilicity of nitroxide derivatives can influence their efficacy in inhibiting lipid peroxidation within biological membranes. acs.orgnih.gov

Potential Therapeutic Applications of TEMPO Derivatives

The antioxidant properties of TEMPO and its derivatives, such as this compound, have led to investigations into their potential therapeutic applications in a range of diseases characterized by oxidative stress. nih.govmdpi.com

Neurodegenerative Diseases

Oxidative stress is a well-established factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. nih.govuc.pt The excessive production of reactive oxygen species (ROS) in the brain can lead to neuronal damage and death. nih.gov

The ability of TEMPO derivatives to scavenge free radicals and inhibit lipid peroxidation suggests their potential as neuroprotective agents. guidechem.com By mitigating oxidative damage, these compounds could help to slow the progression of neurodegeneration. nih.gov Research has explored the use of TEMPO derivatives to protect neuronal cells from oxidative stress-induced death. The development of hybrid TEMPOL antioxidants is an area of interest for offering neuroprotection in ocular neurodegenerative diseases by reducing ROS in the retina and optic nerve. researchgate.net

Oxidative Stress-Related Conditions

Oxidative stress is a common feature of numerous pathological conditions beyond neurodegenerative diseases, including chronic inflammatory diseases and diabetes. nih.govcorconinternational.com The systemic administration of TEMPO-containing polymers has been shown to reduce ROS in models of inflammation. nih.gov The ability of nitroxides to counteract oxidative damage provides a broad rationale for their investigation in a variety of diseases where ROS play a significant role. nih.govmdpi.com

Radioprotection Studies

Ionizing radiation can cause significant cellular damage through the generation of free radicals. Nitroxides, including TEMPO derivatives, have been investigated for their potential as radioprotective agents. mdpi.comnih.gov Their ability to scavenge radiation-induced free radicals can help to protect cells and tissues from the harmful effects of radiation. mdpi.com Studies have shown that TEMPOL, a hydrophilic nitroxide, can protect against oxidative stress induced by ionizing radiation both in vitro and in vivo. nih.gov

Future Perspectives and Emerging Research Areas

Novel Synthetic Routes for 4-Benzoyloxy-TEMPO and Highly Functionalized Analogues

The conventional synthesis of this compound involves the esterification of 4-hydroxy-TEMPO with benzoyl chloride, often using a base like pyridine (B92270) to neutralize the resulting hydrochloric acid. While effective, the future of its synthesis lies in developing more sophisticated and versatile routes to create highly functionalized analogues with tailored properties.

Emerging synthetic strategies focus on modular approaches that allow for the introduction of diverse functional groups. For instance, methods analogous to those used for other TEMPO derivatives, such as multi-step sequences involving the modification of the piperidine (B6355638) ring prior to oxidation, are being explored. researchgate.net Researchers are investigating "click chemistry" reactions to attach 4-hydroxy-TEMPO to various molecular scaffolds, followed by benzoylation, or vice-versa. researchgate.net This approach offers a powerful platform for creating complex architectures, such as polymers or surface-grafted catalysts. Furthermore, the development of one-pot procedures and flow chemistry processes is anticipated to enhance the efficiency, scalability, and safety of synthesizing not only this compound but also a library of its derivatives with varied electronic and steric properties.

Advanced Catalytic Systems and Reaction Design

This compound is a recognized recycling catalyst in oxidation systems, particularly for the conversion of alcohols to aldehydes, ketones, and carboxylic acids without the need for stoichiometric heavy metal oxidants. chemicalbook.comguidechem.com Future research is geared towards designing more efficient, selective, and sustainable catalytic systems.

A key area of development is in aerobic oxidation reactions, using air or pure oxygen as the ultimate green oxidant. Catalyst systems combining a copper(I) source with this compound or similar derivatives have shown high efficacy for the chemoselective aerobic oxidation of primary alcohols. acs.org These systems operate under mild conditions and exhibit broad functional-group compatibility. acs.org

Another significant trend is the heterogenization of the catalyst to simplify recovery and reuse, a cornerstone of green chemistry. This involves immobilizing this compound or related derivatives onto solid supports such as polymers, activated carbon, or silica (B1680970). rsc.orgchemrxiv.orgnih.gov For example, TEMPO has been successfully immobilized on activated carbon through ozonation and reductive amination, creating a robust and recyclable catalyst for continuous flow aerobic alcohol oxidation. rsc.orgchemrxiv.org Similar strategies are directly applicable to this compound, paving the way for its use in industrial-scale continuous processes. acs.org Research also focuses on transition-metal-free systems to further enhance the environmental credentials of these oxidations. rhhz.net

| Catalytic System Type | Key Features & Research Focus | Potential Advantages | Relevant Compounds |

|---|---|---|---|

| Homogeneous Aerobic Oxidation | Combination of a Cu(I) source with a TEMPO derivative and a ligand (e.g., bipyridine) to activate O2 for alcohol oxidation. acs.org | High chemoselectivity, mild reaction conditions (room temperature), use of air as oxidant. acs.org | Copper(I) bromide, Bipyridine, N-Methylimidazole |

| Heterogenized Catalysts | Immobilization of the TEMPO moiety onto solid supports like polymers or activated carbon. rsc.orgnih.gov | Facilitates catalyst recovery and recycling, suitable for continuous flow reactors, enhances catalyst stability. rsc.orgchemrxiv.org | 4-Amino-TEMPO, Activated Carbon |

| Transition-Metal-Free Oxidation | Utilizing TEMPO derivatives in combination with non-metallic co-oxidants or electrochemical mediation. rhhz.net | Avoids use of toxic or expensive heavy metals, environmentally benign. rhhz.net | Oxone, Tetra-n-butylammonium bromide |

| Electrochemical Systems | Using an electrical potential to regenerate the active oxoammonium cation from the hydroxylamine (B1172632) form. nih.gov | Avoids chemical oxidants, high degree of control over the reaction. researchgate.net | 4-Acetamido-TEMPO |

Integration of this compound in Smart Materials and Sensing Technologies

The stable radical nature of the TEMPO moiety makes it an ideal component for redox-active materials. An emerging frontier is the incorporation of this compound and its analogues into "smart" materials that respond to external stimuli.

One of the most promising applications is in energy storage, particularly in organic radical batteries (ORBs) and redox-flow batteries (RFBs). pku.edu.cnmdpi.com TEMPO-containing polymers serve as high-power-density cathode materials due to the fast and reversible one-electron redox reaction of the nitroxide radical. mdpi.comacs.org The benzoyloxy group can be used to tune the polymer's properties, such as its redox potential, solubility, and stability. osti.gov By grafting polymers with this compound, researchers can create materials with defined nanostructures, like bottlebrush polymers, which have shown excellent performance in flow cell systems. acs.org

Furthermore, the integration of this compound into polymer backbones can lead to stimuli-responsive materials. researchgate.net For example, polymers that change their physical properties in response to temperature or light could be developed. researchgate.netfrontiersin.org The redox state of the TEMPO unit can be switched electrochemically, which could be coupled to changes in polymer conformation or solubility, leading to applications in sensing, drug delivery, and electrochromic devices. acs.orgfrontiersin.org The development of pyrene-functionalized TEMPO-containing polymers highlights how non-covalent interactions can be used to improve electrode conductivity and battery performance, a strategy that could be adapted for this compound derivatives. rsc.org

Computational Chemistry Approaches to Predict Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of TEMPO derivatives at the molecular level. researchgate.netdntb.gov.ua These theoretical approaches provide critical insights that guide the rational design of new molecules and catalytic systems.

DFT calculations are used to investigate the molecular structure, electronic properties, and stability of TEMPO radicals. researchgate.netdntb.gov.ua Studies have shown that the stability of these radicals is heavily influenced by electronic delocalization effects, with substituents at the 4-position playing a key role in modulating these properties. researchgate.net For instance, computational analyses can predict how the benzoyloxy group in this compound affects the electron density on the nitroxide moiety compared to other substituents.

Furthermore, computational methods are employed to calculate key thermodynamic and kinetic parameters. This includes the prediction of redox potentials, which is crucial for designing electrocatalysts and battery materials, and the calculation of bond dissociation energies (BDEs), which relates to the initiation efficiency in polymerization and the stability of the catalyst. nih.govkoreascience.kr Recent work has used DFT to calculate the Gibbs free energy change (ΔG) for side reactions in TEMPO derivatives used in flow batteries, establishing a relationship between the Hirshfeld charge on the molecule and its stability during cycling. nih.gov Such predictive power allows researchers to screen potential new analogues of this compound for enhanced performance and stability before undertaking laborious and costly synthesis. nih.govkoreascience.kr

| Computational Method | Property/Parameter Predicted | Significance for this compound Research | Reference Finding |

|---|---|---|---|

| DFT (B3LYP, M06-2X) | Molecular structure, stability, proton affinity, gas-phase basicity. researchgate.netdntb.gov.ua | Provides fundamental understanding of how the benzoyloxy group influences the radical's intrinsic properties and interactions. | Stability of TEMPO derivatives is mainly influenced by LP(e) → σ* electronic delocalization effects. researchgate.netdntb.gov.ua |

| DFT with Solvation Model (SMD) | Hirshfeld charge distribution, Gibbs free energy (ΔG) of side reactions. nih.gov | Allows for the prediction of stability in applications like redox-flow batteries by identifying structures less prone to degradation. | A near-linear relationship exists between the Hirshfeld charge on the TEMPO ring and the ΔG of ring-opening side reactions. nih.gov |

| DFT, MP2, CBS | Bond Dissociation Energy (BDE) of the C–O bond. koreascience.kr | Crucial for understanding and controlling its role in radical polymerization and catalytic cycles. | BDE values are sensitive to the charge state and molecular environment of the TEMPO derivative. koreascience.kr |

| Cyclic Voltammetry & Quantum Chemistry | Oxidation potentials and electrochemical cleavage pathways. anu.edu.au | Essential for designing electrocatalytic applications and redox-active materials, predicting whether oxidation leads to desired reactivity or decomposition. | Oxidation potentials of TEMPO-based alkoxyamines correlate well with Hammett parameters of the substituents. anu.edu.au |

Translational Research in Biomedical Applications

While direct clinical applications are outside the scope of this analysis, the unique chemical properties of this compound position it as a candidate for translational research in various biomedical technologies. The broader class of TEMPO derivatives has been explored for several biomedical applications due to their antioxidant properties and ability to act as spin probes. smolecule.com

The radical scavenging ability of the nitroxide group is a key feature. smolecule.com this compound can neutralize highly reactive free radicals, suggesting its potential use in developing materials that protect against oxidative stress-related damage in biological environments. smolecule.com It can also serve as a spin probe for Electron Spin Resonance (ESR) spectroscopy, a technique used to study radical-mediated processes in biological systems.

An exciting area of emerging research is the incorporation of TEMPO derivatives into advanced biomaterials and drug delivery systems. frontiersin.orgmdpi.com For example, TEMPO-functionalized polymers can be designed to self-assemble into nanoparticles or hydrogels. mdpi.comrsc.org These "smart" systems could be engineered to respond to physiological stimuli (like pH or redox potential) to release a therapeutic agent in a controlled manner. mdpi.com The synthesis of polypeptide-polymer bioconjugates using TEMPO-mediated polymerization demonstrates a viable path toward creating sophisticated biomaterials for tissue engineering and other applications. rsc.org The 4-benzoyloxy group could be used to fine-tune the hydrophobicity and drug-loading capacity of such systems. mdpi.com

Sustainability and Environmental Considerations in TEMPO Derivative Research

In line with the global push towards sustainable chemical manufacturing, a significant research effort is dedicated to the "greening" of processes involving this compound and other derivatives. royalsocietypublishing.org This research is guided by the 12 principles of green chemistry, focusing on waste prevention, energy efficiency, and the use of renewable resources and safer chemicals. royalsocietypublishing.org

A major focus is on replacing hazardous chemical oxidants with environmentally benign alternatives. The development of catalytic systems that use molecular oxygen or air, with water as the only byproduct, is a prime example of this effort. acs.orgacs.org This approach eliminates the waste associated with stoichiometric oxidants. chemrxiv.org

Q & A

Q. What are the optimized synthetic routes for 4-Benzoyloxy-TEMPO, and how do reaction conditions influence yield?

The synthesis involves reacting TEMPO with benzoyl chloride or benzoic acid in the presence of a base (e.g., triethylamine) and solvents like methanol or acetonitrile. A reported method achieves ~54% yield using sodium tungstate and dihydrogen peroxide under reflux. To optimize yields, researchers should:

- Test varying molar ratios of TEMPO to benzoyl chloride.

- Explore alternative bases (e.g., pyridine) or solvents (e.g., DMF).

- Monitor reaction progress via TLC or NMR to minimize byproducts .

Q. How does this compound scavenge free radicals, and what experimental techniques validate its mechanism?

The benzoyloxy group stabilizes the nitroxide radical, enabling electron transfer to neutralize free radicals. Mechanistic validation involves:

Q. What structural advantages does this compound offer over other nitroxide radicals?

Compared to TEMPO derivatives (e.g., 4-Hydroxy-TEMPO), the benzoyloxy group enhances:

- Solubility in organic solvents due to hydrophobic aromatic groups.

- Stability under oxidative conditions, enabling catalysis at milder temperatures.

- Steric shielding of the nitroxide group, reducing undesired side reactions .

Advanced Research Questions

Q. How does embedding this compound in hydrophobic polymers improve its electrochemical performance?

Heterogenization in polymers of intrinsic microporosity (PIMs) enhances catalytic efficiency by:

- Creating hydrophobic nano-domains that stabilize the radical in aqueous media.

- Increasing surface area for substrate-catalyst interactions.

- Enabling recyclability without significant loss of activity (e.g., 20+ cycles). Researchers should characterize composite films using SEM and electrochemical impedance spectroscopy .

Q. What criteria guide the selection of this compound as a mediator in alcohol oxidation reactions?

Key factors include:

- Oxidation potential : this compound operates at +0.66 V vs. Ag/AgCl, suitable for oxidizing alcohols but not over-oxidizing aldehydes to carboxylic acids.

- Substrate compatibility : It outperforms analogs (e.g., 4-Acetamido-TEMPO) in carbohydrate oxidation due to balanced hydrophobicity.

- Co-oxidant synergy : Pair with Ca(ClO)₂ or electrochemically generated Br• for optimal turnover numbers (e.g., 75% yield in HMF oxidation) .

Q. How can this compound be employed in EPR spectroscopy to probe hydrogel nanostructures?

As a spin probe, it provides insights into:

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies arise from differences in:

- Substrate electronic profiles (e.g., primary vs. secondary alcohols).

- Electrolyte composition (e.g., pH, ionic strength).

- Electrode materials (e.g., carbon vs. Pt). Systematic benchmarking using standardized conditions (e.g., 0.1 M phosphate buffer, 25°C) and control experiments with TEMPO analogs is critical .

Q. How do co-oxidants influence the catalytic activity of this compound in oxidation reactions?

Co-oxidants regenerate the active nitroxide form from the hydroxylamine intermediate. Optimal pairs include:

- Calcium hypochlorite for high-yield aldehyde formation.

- Electrochemical Br• generation for sustainable, reagent-free systems. Researchers should screen co-oxidants using kinetic studies (e.g., UV-Vis monitoring of NAD⁺ formation) .

Methodological Notes

- Data Validation : Cross-reference results with structurally similar nitroxides (e.g., 4-Acetamido-TEMPO) to isolate substituent-specific effects .

- Safety Protocols : Use gloveboxes for air-sensitive reactions and consult EN 374 guidelines for handling radical intermediates .

- Analytical Workflow : Combine HPLC (purity), HRMS (structural confirmation), and EPR (radical stability) for comprehensive characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.